molecular formula C17H17NO2S B5774227 1-{[4-(methylthio)phenoxy]acetyl}indoline

1-{[4-(methylthio)phenoxy]acetyl}indoline

Cat. No. B5774227
M. Wt: 299.4 g/mol
InChI Key: KKNZWQMNNRVQKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{[4-(methylthio)phenoxy]acetyl}indoline, also known as MTPI, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. MTPI is a derivative of indoline, a heterocyclic organic compound that is commonly used in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-{[4-(methylthio)phenoxy]acetyl}indoline is not fully understood, but it is believed to involve the inhibition of tubulin polymerization, which is essential for cell division. This leads to the disruption of the microtubule network in cancer cells, resulting in cell death.
Biochemical and Physiological Effects:
1-{[4-(methylthio)phenoxy]acetyl}indoline has been shown to have both biochemical and physiological effects. In vitro studies have shown that 1-{[4-(methylthio)phenoxy]acetyl}indoline can induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the growth and proliferation of cancer cells. In vivo studies have shown that 1-{[4-(methylthio)phenoxy]acetyl}indoline can inhibit tumor growth in animal models.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-{[4-(methylthio)phenoxy]acetyl}indoline in lab experiments is its selective cytotoxicity towards cancer cells. This makes it a potential candidate for the development of targeted cancer therapies. However, one of the limitations of using 1-{[4-(methylthio)phenoxy]acetyl}indoline is its low yield in the synthesis process, which can make it difficult to obtain large quantities for research purposes.

Future Directions

There are several future directions for research involving 1-{[4-(methylthio)phenoxy]acetyl}indoline. One area of research is in the development of new cancer therapies based on the selective cytotoxicity of 1-{[4-(methylthio)phenoxy]acetyl}indoline towards cancer cells. Another area of research is in the optimization of the synthesis method to increase the yield of 1-{[4-(methylthio)phenoxy]acetyl}indoline. Additionally, further studies are needed to fully understand the mechanism of action of 1-{[4-(methylthio)phenoxy]acetyl}indoline and its potential applications in other areas of research.
In conclusion, 1-{[4-(methylthio)phenoxy]acetyl}indoline is a promising compound with potential applications in various fields of scientific research. Its selective cytotoxicity towards cancer cells makes it a potential candidate for the development of targeted cancer therapies. Further research is needed to fully understand its mechanism of action and to optimize the synthesis method for larger scale production.

Synthesis Methods

The synthesis of 1-{[4-(methylthio)phenoxy]acetyl}indoline involves the reaction of 4-(methylthio)phenol with chloroacetyl chloride in the presence of triethylamine to form 1-{[4-(methylthio)phenoxy]acetyl}chloride. This intermediate is then reacted with indoline in the presence of a base to form 1-{[4-(methylthio)phenoxy]acetyl}indoline. The yield of this reaction is typically around 50%.

Scientific Research Applications

1-{[4-(methylthio)phenoxy]acetyl}indoline has been shown to have potential applications in various fields of scientific research. One of the most promising areas of research is in the development of new drugs for the treatment of cancer. 1-{[4-(methylthio)phenoxy]acetyl}indoline has been shown to have selective cytotoxicity towards cancer cells, making it a potential candidate for the development of targeted cancer therapies.

properties

IUPAC Name

1-(2,3-dihydroindol-1-yl)-2-(4-methylsulfanylphenoxy)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO2S/c1-21-15-8-6-14(7-9-15)20-12-17(19)18-11-10-13-4-2-3-5-16(13)18/h2-9H,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKNZWQMNNRVQKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)OCC(=O)N2CCC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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